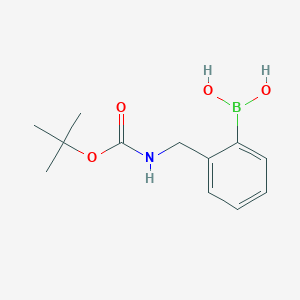

Boronic acid, (2-ethylbutyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

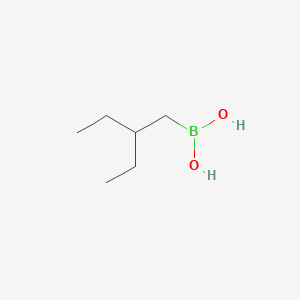

Boronic acid is an organic compound related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . Boronic acids act as Lewis acids and are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . The unique feature of boronic acids is their ability to form reversible covalent complexes with molecules having vicinal (1,2) or occasionally (1,3) substituted Lewis base donors .

Molecular Structure Analysis

Boronic acids have a general structure where R is a substituent, forming a compound containing a carbon–boron bond . The pKa of a boronic acid is 9, but they can form tetrahedral boronate complexes with pKa 7 . They are occasionally used in the area of molecular recognition to bind to saccharides for fluorescent detection or selective transport of saccharides across membranes .Chemical Reactions Analysis

Boronic acids have been employed for a number of biomedical applications, for example, in sensors and drug delivery . Sensing occurs primarily through the formation of boronate esters with 1,2- or 1,3-diols present on the substrate . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .科学的研究の応用

Fluorescent Chemosensors

Boronic acid, particularly (2-ethylbutyl)-boronic acid, has been pivotal in the development of selective fluorescent chemosensors. These chemosensors are crucial for detecting biologically active substances, which is fundamental in disease prevention, diagnosis, and treatment. The interaction of boronic acid with cis-1,2- or 1,3-diol forms rings that serve as reporters in fluorescent sensors, enabling the probing of carbohydrates and bioactive substances. This field has seen significant advancements, with the development of boronic acid sensors for various substances, including carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide (Huang et al., 2012).

Sensing Applications

Boronic acids, including (2-ethylbutyl)-boronic acid, have found extensive use in sensing applications due to their ability to interact with diols and strong Lewis bases like fluoride or cyanide anions. These interactions enable various homogeneous and heterogeneous detection methodologies. The versatility of boronic acids extends beyond sensing; they are also used in biological labeling, protein manipulation and modification, separation, and the development of therapeutics (Lacina, Skládal, & James, 2014).

Biomedical Applications

In biomedical research, (2-ethylbutyl)-boronic acid and its derivatives have been exploited for their unique properties. Boronic acid polymers, in particular, have shown potential in treating various conditions, including HIV, obesity, diabetes, and cancer. Despite being underutilized compared to other functional polymers, their distinct reactivity, solubility, and responsive nature make them valuable in synthesizing new biomaterials. The versatility of boronic acid polymers and their potential in various biomedical applications have been emphasized in recent research (Cambre & Sumerlin, 2011).

Catalysis

The catalytic properties of boronic acids are an emerging area of interest. (2-ethylbutyl)-boronic acid, due to its inherent catalytic properties, has been used in various organic reactions, molecular recognition, assembly, and even medicinal applications. Notable advancements include the discovery of boronic acid catalysis for the aza-Michael addition of hydroxamic acid to quinone imine ketals, demonstrating its versatility and potential in organic synthesis (Hashimoto, Gálvez, & Maruoka, 2015).

Electrochemical Sensing

Electrochemical sensing using boronic acids is a significant area of research, with (2-ethylbutyl)-boronic acid being a key player. The ability of boronic acids to bind with diols and interact with Lewis bases facilitates their use in various applications, including materials science, biosensing, microbial electrochemistry, and health diagnostics. The progress in boronic acid-based electrochemical sensors has been substantial, particularly for detecting biological analytes (Li, Zhu, Marken, & James, 2015).

将来の方向性

Boronic acids have been increasingly seen in approved drugs . The preparation of compounds with this chemical group is relatively simple and well known . This reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

特性

IUPAC Name |

2-ethylbutylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15BO2/c1-3-6(4-2)5-7(8)9/h6,8-9H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRRNCPGNQLJQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC(CC)CC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456457 |

Source

|

| Record name | Boronic acid, (2-ethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boronic acid, (2-ethylbutyl)- | |

CAS RN |

140614-19-3 |

Source

|

| Record name | Boronic acid, (2-ethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。